molecular formula C19H21NO3 B7477424 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B7477424
M. Wt: 311.4 g/mol
InChI Key: PWIMEZWFDPPRJS-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)acetamide, commonly known as BPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAA is a synthetic compound that belongs to the class of benzodioxinylacetamides.

Mechanism of Action

The mechanism of action of BPAA is not fully understood. However, it has been proposed that BPAA inhibits the activity of COX-2 by binding to its active site. This prevents the production of prostaglandins that cause inflammation. BPAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, BPAA has been found to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
BPAA has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces inflammation. BPAA has also been found to induce apoptosis in cancer cells, which can lead to tumor regression. Furthermore, BPAA has been found to protect neurons from oxidative stress, which can prevent neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BPAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. BPAA is also stable under normal laboratory conditions, which makes it easy to handle. However, there are some limitations to using BPAA in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with. Furthermore, the mechanism of action of BPAA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BPAA. One area of research is to investigate the potential of BPAA as an anti-cancer agent. This could involve studying the mechanism of action of BPAA in cancer cells and testing its efficacy in animal models. Another area of research is to investigate the potential of BPAA as a neuroprotective agent. This could involve studying the effects of BPAA on neuronal cells and testing its efficacy in animal models of neurodegenerative diseases. Finally, there is a need for further research to fully understand the mechanism of action of BPAA. This could involve using advanced techniques such as X-ray crystallography to determine the structure of BPAA bound to its target protein.

Synthesis Methods

BPAA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3-phenylpropylamine, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with acetic anhydride to form the final product, BPAA.

Scientific Research Applications

BPAA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. BPAA has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. BPAA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, BPAA has been found to protect neurons from oxidative stress, making it a potential neuroprotective agent.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(20-10-4-7-15-5-2-1-3-6-15)14-16-8-9-17-18(13-16)23-12-11-22-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIMEZWFDPPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)acetamide

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